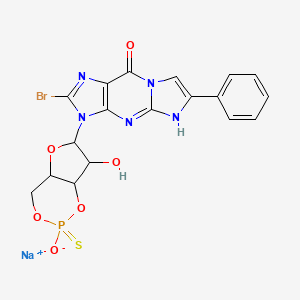
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3',5'-cyclic monophosphorothioate sodium salt hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is a synthetic compound known for its role as a competitive inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase G. This compound is metabolically stable and is used extensively in biochemical and physiological research to study the signaling pathways involving cGMP .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate involves multiple steps, starting from guanosine derivatives. The key steps include:
Bromination: Introduction of a bromine atom at the 8-position of the guanosine molecule.
Phenylation: Addition of a phenyl group to the beta position.
Cyclization: Formation of the cyclic monophosphate structure.
Thioation: Introduction of a sulfur atom to form the monophosphorothioate group.
Hydration: Addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity (≥98% HPLC). The process is optimized for yield and efficiency, often involving continuous flow chemistry techniques .
化学反应分析
Types of Reactions
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conducted under nucleophilic substitution conditions using reagents like sodium azide or potassium cyanide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of de-brominated guanosine derivatives.
Substitution: Formation of substituted guanosine derivatives with various functional groups.
科学研究应用
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is widely used in scientific research, particularly in the fields of:
Chemistry: As a tool to study the mechanisms of cGMP-dependent protein kinases.
Biology: To investigate the role of cGMP in cellular signaling pathways.
Medicine: In the development of therapeutic agents targeting cGMP-dependent pathways.
Industry: Used in the production of biochemical assays and diagnostic kits.
作用机制
The compound acts as a competitive inhibitor of cGMP-dependent protein kinase G by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition modulates various physiological processes, including vasodilation, platelet aggregation, and smooth muscle relaxation. The molecular targets include PKG I and PKG II, and the pathways involved are primarily related to cGMP signaling .
相似化合物的比较
Similar Compounds
- 8-Bromoguanosine 3’,5’-cyclic monophosphate sodium salt
- 8-(4-Chlorophenylthio)-guanosine 3’,5’-cyclic monophosphate sodium salt
- 8-Bromo-2’-monobutyryladenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer
Uniqueness
RP-8-Bromo-beta-phenyl-1,N2-ethenoguanosine 3’,5’-cyclic monophosphorothioate sodium salt hydrate is unique due to its high specificity and potency as a PKG inhibitor. Its metabolic stability and ability to block cGMP-gated ion channels make it a valuable tool in research compared to other similar compounds .
属性
IUPAC Name |
sodium;2-bromo-3-(7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-5H-imidazo[1,2-a]purin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN5O6PS.Na/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8;/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMPQLHYWRTQCX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5NaO6PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














